![molecular formula C13H18O3 B14500191 3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 64730-72-9](/img/structure/B14500191.png)
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid typically involves the hydroxylation of ibuprofen. One common method is the reaction of ibuprofen with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available ibuprofen. The process includes hydroxylation, purification, and crystallization to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent ibuprofen compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-ibuprofen or 2-carboxy-ibuprofen.
Reduction: Formation of ibuprofen.
Substitution: Formation of various substituted ibuprofen derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is widely used in scientific research due to its pharmacological properties :
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its anti-inflammatory and analgesic effects, and its role as a metabolite of ibuprofen.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Mecanismo De Acción
The compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Ibuprofen: The parent compound, widely used as an NSAID.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
1-Hydroxyibuprofen: A positional isomer with the hydroxyl group at the 1-position
Uniqueness: 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial reference material in pharmaceutical research and quality control, distinguishing it from other similar compounds .
Propiedades
Número CAS |
64730-72-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
GSVPDLNMVPXACN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


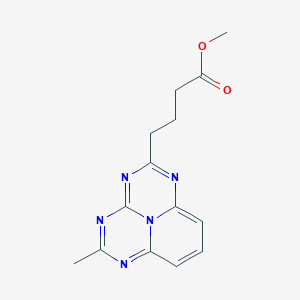
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
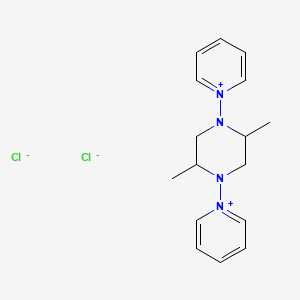

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
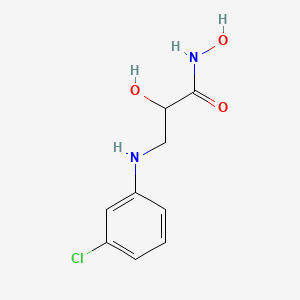
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

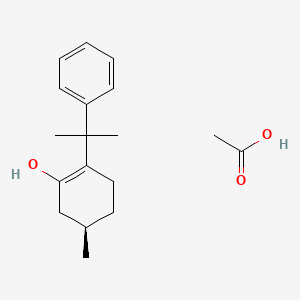
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
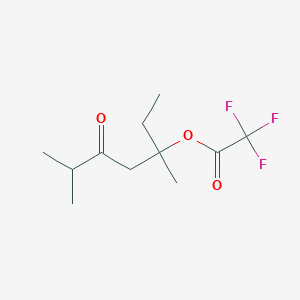
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
